2-(2-Bromo-4-nitrophenoxy)ethan-1-amine
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Overview
Description
2-(2-Bromo-4-nitrophenoxy)ethan-1-amine is an organic compound with the molecular formula C8H9BrN2O3 It is a derivative of phenoxyethanamine, where the phenyl ring is substituted with bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-nitrophenoxy)ethan-1-amine typically involves the following steps:
Nitration: The starting material, 2-bromoanisole, undergoes nitration to introduce the nitro group at the para position relative to the bromine atom.
Etherification: The nitro-bromo compound is then reacted with ethylene oxide to form the phenoxyethanol derivative.
Amination: Finally, the phenoxyethanol derivative is treated with ammonia or an amine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-nitrophenoxy)ethan-1-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted phenoxyethanamine derivatives.
Reduction: Conversion to 2-(2-Amino-4-nitrophenoxy)ethan-1-amine.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
2-(2-Bromo-4-nitrophenoxy)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-nitrophenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-Bromo-4-nitrophenyl)ethan-1-amine
- **2-(4-Bromo-3-methylphenoxy)ethan-1-amine
- **2-(2-Bromo-4-nitrophenyl)ethanol
Uniqueness
2-(2-Bromo-4-nitrophenoxy)ethan-1-amine is unique due to the presence of both bromine and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C8H9BrN2O3 |
---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
2-(2-bromo-4-nitrophenoxy)ethanamine |
InChI |
InChI=1S/C8H9BrN2O3/c9-7-5-6(11(12)13)1-2-8(7)14-4-3-10/h1-2,5H,3-4,10H2 |
InChI Key |
JSQXJASJHISAEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OCCN |
Origin of Product |
United States |
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